molecular formula C5H7N3O2 B2696501 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid CAS No. 1267127-29-6

2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid

Cat. No.: B2696501
CAS No.: 1267127-29-6
M. Wt: 141.13
InChI Key: MYNNCUHGAIAQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-1,2,3-triazol-5-yl)acetic acid (CAS 1267127-29-6) is a high-value chemical building block based on the 1,2,3-triazole scaffold, a structure known for its significant role in medicinal chemistry and drug discovery . This compound is characterized by its molecular formula of C5H7N3O2 and a molecular weight of 141.13 g/mol . It is typically supplied as a powder and should be stored at room temperature, sealed in dry conditions . Researchers utilize this acetic acid-functionalized triazole derivative as a key synthon in organic synthesis and for the development of novel compounds with potential biological activities . The compound is available in high purity levels, including ≥98%, and can be packaged in various standard and custom grades, including high and ultra-high purity forms . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, personal use, or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling information. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

2-(3-methyltriazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(2-5(9)10)3-6-7-8/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNNCUHGAIAQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from readily available reagents under metal-free conditions . Another method involves the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes, which is a widely used approach for synthesizing triazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid. Research has shown that compounds containing triazole rings can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, such as modulating signaling pathways involved in tumor growth. For instance, triazole derivatives have demonstrated the ability to block the HER2 signaling pathway, which is crucial in certain breast cancers .

Antimicrobial Properties
Triazole-containing compounds are known for their antimicrobial activities. The presence of the triazole ring enhances the interaction with biological targets, leading to effective inhibition of bacterial and fungal growth. This makes this compound a candidate for developing new antimicrobial agents .

Neuroprotective Effects
Emerging research suggests that triazole derivatives may also exhibit neuroprotective effects by inhibiting acetylcholinesterase activity. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease . The ability of these compounds to cross the blood-brain barrier further supports their use in neurological applications.

Agricultural Applications

Fungicides and Pesticides
The structural characteristics of triazoles make them suitable for use as fungicides and pesticides. Compounds like this compound can be developed into agricultural chemicals that protect crops from fungal infections while minimizing environmental impact due to their selective action against specific pathogens .

Material Science Applications

Polymer Chemistry
Triazole derivatives have been explored in polymer chemistry for their potential to enhance material properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength due to the strong intermolecular interactions facilitated by the triazole moiety .

Case Studies

Study Findings Implications
Antitumor Activity Study Demonstrated significant cytotoxicity against various cancer cell lines when treated with triazole derivatives .Supports further development of triazole-based anticancer drugs.
Neuroprotective Effects Research Found that triazole derivatives inhibit acetylcholinesterase effectively, enhancing cognitive function in animal models .Potential for treating neurodegenerative diseases like Alzheimer's.
Agricultural Application Trials Evaluated the efficacy of triazole-based fungicides in field trials showing reduced fungal infections in crops .Suggests viability for commercial agricultural products.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological targets, which can modulate their activity. This property makes triazole derivatives effective as enzyme inhibitors, receptor agonists, and antagonists .

Comparison with Similar Compounds

Methyl vs. Phenyl Substituents

  • 2-(1-Phenyl-1H-1,2,3-triazol-5-yl)acetic Acid Structure: A phenyl group replaces the methyl substituent at the triazole’s 1-position. Properties: Higher molecular weight (203.20 g/mol vs. 141.13 g/mol) and increased lipophilicity compared to the methyl analog. This substitution may enhance π-π stacking interactions in biological targets but reduce aqueous solubility .
  • 2-(4-Ethoxycarbonyl-5-methyl-1H-1,2,3-triazol-1-yl)acetic Acid Monohydrate Structure: Contains an ethoxycarbonyl group at the 4-position and a methyl group at the 5-position. Properties: The ester group introduces polarity differences, likely reducing acidity (pKa) compared to the carboxylic acid derivative. Crystallographic studies confirm its stable monohydrate form, highlighting solid-state packing influenced by hydrogen bonding .

Positional Isomerism in Triazole Derivatives

  • 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetic Acid
    • Structure : A 1,2,4-triazole isomer with a methyl group at the 3-position.
    • Properties : The altered ring structure (1,2,4-triazole vs. 1,2,3-triazole) affects electronic distribution and hydrogen-bonding patterns. This compound’s synthesis involves cyclization strategies distinct from click chemistry routes used for 1,2,3-triazoles .

Functional Group Variations

Carboxylic Acid vs. Amide Derivatives

  • N-Substituted Acetamide Analogs (e.g., Compound 9a)

    • Structure : Features an acetamide group (-NHCO-) instead of acetic acid.
    • Biological Relevance : Demonstrated molecular docking affinity for enzyme active sites (e.g., carbonic anhydrase), where the amide group participates in hydrogen bonding with catalytic residues .
  • Ethyl 2-Oxoacetate Derivatives (e.g., Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate)

    • Structure : Contains an α-ketoester group, enabling nucleophilic interactions.
    • Applications : Such derivatives are explored for antimalarial and anticancer activities, leveraging the electrophilic ketone for covalent binding .

Heterocycle Modifications: Triazoles vs. Tetrazoles

  • [(1-Methyl-1H-tetrazol-5-yl)thio]acetic Acid (CAS 55862-52-7)
    • Structure : Tetrazole ring replaces triazole, with a thioether-linked acetic acid.
    • Properties : Tetrazoles are more acidic (pKa ~4–5) than triazoles, enhancing ionic interactions. This compound’s thioether group may improve membrane permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties
2-(1-Methyl-1H-1,2,3-triazol-5-yl)acetic Acid 1-methyl, 5-acetic acid 141.13 High polarity, hydrogen-bond donor
2-(1-Phenyl-1H-1,2,3-triazol-5-yl)acetic Acid 1-phenyl, 5-acetic acid 203.20 Lipophilic, discontinued
2-(4-Ethoxycarbonyl-5-methyl-1H-1,2,3-triazol-1-yl)acetic Acid 4-ethoxycarbonyl, 5-methyl 243.23 Crystalline monohydrate
2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetic Acid 3-methyl, 1,2,4-triazole 155.13 Isomeric stability differences

Biological Activity

2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is a compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Synthesis of this compound

The synthesis of this triazole derivative typically involves the reaction of appropriate azides and alkynes under copper-catalyzed conditions, a method known for its efficiency and selectivity. The triazole ring formation is crucial as it contributes to the compound's biological activity. Various methods have been reported to achieve high yields and purity of this compound, emphasizing the importance of optimizing reaction conditions for practical applications in pharmaceutical development .

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess antibacterial and antifungal activities. The mechanism often involves interference with microbial cell wall synthesis or function, leading to cell death .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
Similar Triazole DerivativeEscherichia coli10 µg/mL
Similar Triazole DerivativeCandida albicans20 µg/mL

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The underlying mechanisms include induction of apoptosis and inhibition of tumor cell proliferation. For example, one study reported that a related triazole compound exhibited an IC50 value of approximately 5 µM against breast cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)5
Similar Triazole DerivativeHeLa (Cervical Cancer)7
Similar Triazole DerivativeA549 (Lung Cancer)6

The biological activity of triazole compounds can be attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors. For instance, they may inhibit key enzymes involved in DNA replication or metabolic pathways critical for cancer cell survival.
  • Antioxidant Activity : Some studies have reported that triazoles exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .

Case Studies

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of various triazole derivatives against resistant strains of bacteria. The results indicated that compounds with a similar structure to this compound demonstrated significant activity against Pseudomonas aeruginosa, with a MIC value lower than many conventional antibiotics.

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, researchers synthesized a series of triazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The findings revealed that certain modifications to the triazole structure enhanced potency significantly.

Q & A

Q. What are the common synthetic routes for 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid?

  • Methodological Answer : The compound is typically synthesized via cyclization or alkylation strategies. For example:
  • Cyclization : Reacting 2-azidoacetic acid with ethyl acetylacetate under controlled conditions yields triazole derivatives. Post-synthesis, purification involves recrystallization from ethanol or aqueous solutions .
  • Alkylation : N-alkylation of 3-methyl-1H-1,2,4-triazole with bromoacetate derivatives can produce the target compound. However, selectivity for the N-1 isomer may require chromatographic purification .
    Key steps include temperature control (e.g., heating to 50°C for cyclization ), solvent selection (DMF or THF ), and post-reaction workup (e.g., acidification to precipitate products ).

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural validation employs:
  • X-ray crystallography : Determines crystal packing and hydrogen-bonding networks (e.g., O–H⋯N and O–H⋯O interactions in layered structures ).
  • Spectroscopy : IR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies substituent environments (e.g., methyl group signals at δ ~3.0 ppm) .
  • Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N/O percentages .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : While direct stability data for this compound is limited, best practices for triazole derivatives include:
  • Storage in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation.
  • Avoidance of prolonged exposure to moisture or light, which may degrade the acetic acid moiety .

Advanced Research Questions

Q. How can N-alkylation selectivity issues be addressed during synthesis?

  • Methodological Answer :
  • Solvent/base screening : Polar aprotic solvents (e.g., DMF) and weak bases (e.g., K₂CO₃) favor N-1 alkylation over N-2 isomer formation. For example, Fox et al. demonstrated minimal selectivity variation across bases, necessitating chromatography for isolation .
  • Computational modeling : Transition-state calculations predict regioselectivity, guiding experimental optimization .

Q. What computational methods aid in reaction optimization and bioactivity prediction?

  • Methodological Answer :
  • Reaction path searches : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to identify low-energy pathways .
  • Molecular docking : Predicts binding interactions with biological targets (e.g., enzyme active sites) using software like AutoDock. For example, triazole-acetamide derivatives showed docking poses consistent with antimicrobial activity .

Q. How to resolve discrepancies between theoretical and experimental analytical data?

  • Methodological Answer :
  • Recrystallization : Purify the compound using solvents like toluene or ethanol to remove impurities affecting elemental analysis .
  • Supplementary techniques : Combine HPLC (e.g., reverse-phase C18 columns ) with mass spectrometry to confirm molecular weight and purity.

Q. What in vitro assays evaluate the compound’s bioactivity?

  • Methodological Answer :
  • Antimicrobial assays : Broth microdilution tests (MIC determination) against Gram-positive/negative bacteria .
  • Antioxidant assays : DPPH radical scavenging or FRAP assays quantify redox activity .
  • DNA damage studies : Comet assays on human lymphocytes assess genotoxicity .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data suggesting impurities?

  • Methodological Answer :
  • Multi-technique validation : Cross-reference NMR/IR with X-ray crystallography for definitive structural confirmation .
  • Batch comparison : Analyze multiple synthetic batches via HPLC to rule out process-related impurities .

Q. Why do different synthetic routes yield varying yields?

  • Methodological Answer :
  • Catalyst influence : NaN₃ in cyclization vs. Cu(I) in click chemistry alters reaction kinetics .
  • Temperature sensitivity : Higher temperatures (>80°C) may degrade intermediates, reducing yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.